An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in bioactive natural products and its role as a privileged structure in drug design. This technical guide provides a comprehensive analysis of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole, a novel heterocyclic compound with significant potential in drug discovery. Due to the absence of extensive direct experimental data for this specific molecule, this document leverages a predictive approach, grounded in the established physicochemical and spectroscopic properties of its core fragments: 5-bromoindole, 2-phenylindole, and 3-substituted pyridyl-indoles. We present predicted physicochemical parameters, a plausible synthetic strategy, a detailed protocol for experimental solubility determination, and a discussion of its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel and complex indole derivatives.
Introduction: The Rationale for a Tri-Substituted Indole Scaffold
The indole ring system is a recurring motif in a vast array of pharmacologically active compounds, owing to its ability to mimic peptide structures and interact with a variety of biological targets.[1] The strategic functionalization of the indole core allows for the fine-tuning of its electronic and steric properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole, incorporates three key substituents, each chosen for their potential to impart desirable drug-like properties:
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The 5-Bromo Substituent: Halogenation, particularly bromination, at the 5-position of the indole ring is a common strategy in medicinal chemistry. The bromine atom can enhance binding affinity to target proteins through halogen bonding and can also improve the metabolic stability of the compound.[2] Furthermore, it serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.
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The 2-Phenyl Group: The introduction of a phenyl group at the 2-position of the indole ring often leads to compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3] This substituent can engage in π-π stacking interactions with aromatic residues in protein binding pockets.
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The 3-(2-Pyridyl) Moiety: The pyridyl group at the 3-position introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and a protonation site at physiological pH. This can enhance aqueous solubility and allow for salt formation, which is often advantageous for drug formulation. The position of the nitrogen within the pyridyl ring can also influence the molecule's conformational preferences and its ability to chelate metal ions, which can be relevant for certain enzymatic targets.
This unique combination of substituents suggests that 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole is a promising candidate for further investigation in various therapeutic areas.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of direct experimental data for 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole, we have derived a set of predicted properties based on the known values of its constituent fragments and established computational models.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₂₀H₁₄BrN₃ | Based on the chemical structure. |
| Molecular Weight | 376.25 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Based on the appearance of related substituted indoles.[4] |
| Melting Point | >200 °C | The presence of multiple aromatic rings and the potential for intermolecular hydrogen bonding suggest a relatively high melting point, likely higher than that of 2-phenylindole (188-190 °C).[5] |
| pKa (most basic) | ~5.0 - 5.5 | The most basic center is the nitrogen of the 2-pyridyl group. The pKa of pyridine is 5.25, and this value is not expected to be significantly altered by the indole scaffold.[6] |
| logP | ~4.5 - 5.5 | The logP is predicted to be relatively high due to the presence of the lipophilic phenyl and bromo substituents. The logP of 2-phenylindole is approximately 4.21.[7] The addition of a bromine atom will increase lipophilicity, while the pyridyl group will have a slight counteracting effect. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols; likely insoluble in water. | The large, nonpolar surface area of the molecule suggests poor aqueous solubility. However, the pyridyl nitrogen allows for salt formation in acidic media, which would enhance solubility. Related indole structures show good solubility in organic solvents like ethanol and chloroform.[2][3] |
Spectroscopic Profile: A Predictive Analysis
The structural elucidation of a novel compound relies heavily on spectroscopic techniques. The following is a predicted spectroscopic profile for 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole, based on the known spectra of its substructures.[1][8][9]
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¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the indole N-H proton downfield (around 8-9 ppm). The aromatic region will be complex, with signals for the protons on the indole, phenyl, and pyridyl rings. The protons on the 5-bromo-substituted benzene ring of the indole will show characteristic splitting patterns.
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¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (110-150 ppm) corresponding to the 20 carbon atoms in the molecule. The carbon bearing the bromine atom (C-5) will be shifted to a characteristic range.
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IR Spectroscopy: The infrared spectrum is expected to show a characteristic N-H stretching vibration for the indole amine at around 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Proposed Synthetic Strategy
The synthesis of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole can be envisioned through a multi-step sequence, leveraging established indole synthesis methodologies. A plausible retro-synthetic analysis suggests a convergent approach, as illustrated in the following workflow diagram.
Caption: A proposed synthetic workflow for 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole.
Synthetic Protocol Narrative:
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Synthesis of 5-Bromo-2-phenyl-1H-indole (Intermediate 1): This key intermediate can be synthesized via the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of 4-bromophenylhydrazine (derivable from 4-bromoaniline) with acetophenone.
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Functionalization at the 3-Position: The C-3 position of the 2-phenylindole is the most nucleophilic and can undergo electrophilic substitution. However, a more controlled and modern approach would be a direct C-H activation/arylation reaction. This would involve the use of a palladium catalyst to couple the 3-position of 5-bromo-2-phenyl-1H-indole with a suitable 2-pyridyl coupling partner, such as 2-halopyridine or a 2-pyridylboronic acid. This method offers high regioselectivity and functional group tolerance.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The determination of aqueous solubility is a fundamental experiment in preclinical drug development. The shake-flask method is a widely accepted and reliable technique for this purpose.
Objective: To determine the equilibrium solubility of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole in a buffered aqueous solution at a physiologically relevant pH.
Materials:
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5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole (as a solid)
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Phosphate-buffered saline (PBS), pH 7.4
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Scintillation vials with screw caps
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Orbital shaker with temperature control
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Analytical balance
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High-performance liquid chromatography (HPLC) system with a UV detector
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Centrifuge
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Syringe filters (0.22 µm)
Methodology:
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Preparation of a Saturated Solution:
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Accurately weigh an excess amount of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole (e.g., 10 mg) into a scintillation vial.
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Add a known volume of PBS (e.g., 10 mL) to the vial.
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Equilibration:
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Securely cap the vial and place it on an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).
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Allow the mixture to equilibrate for at least 24 hours to ensure that equilibrium is reached. The presence of undissolved solid should be visible.
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Sample Preparation for Analysis:
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After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
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Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining solid.
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Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
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Quantification by HPLC:
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Prepare a series of standard solutions of the test compound of known concentrations in a suitable solvent (e.g., acetonitrile/water).
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Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
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Inject the filtered sample from the solubility experiment into the HPLC system.
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Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.
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Calculation:
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The determined concentration from the HPLC analysis represents the aqueous solubility of the compound at the experimental conditions. Express the solubility in units such as µg/mL or µM.
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Potential Therapeutic Applications and Future Directions
Given the structural motifs present in 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole, this compound and its analogs are likely to exhibit a range of biological activities. The indole nucleus is a common feature in molecules targeting various diseases.[10]
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Oncology: Many substituted indoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[7] The 2-phenylindole scaffold, in particular, is known for its anti-proliferative effects.[3]
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Infectious Diseases: The indole ring is found in numerous compounds with antibacterial, antifungal, and antiviral properties. The lipophilicity imparted by the bromo and phenyl groups may facilitate penetration of microbial cell membranes.
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Neurological Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of many indole-based drugs for the treatment of depression, anxiety, and other central nervous system disorders.
Future work should focus on the following:
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Synthesis and Structural Confirmation: The proposed synthetic route should be executed, and the structure of the final compound should be unequivocally confirmed using modern spectroscopic techniques.
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In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets to identify its primary mechanism of action.
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ADME Profiling: A comprehensive in vitro ADME profiling should be conducted to assess its drug-like properties.
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Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs will be crucial to optimize potency and selectivity.
Conclusion
5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole represents a novel and synthetically accessible heterocyclic scaffold with significant potential for drug discovery. This in-depth technical guide, through a predictive analysis based on the well-characterized properties of its constituent fragments, provides a solid foundation for its future investigation. The predicted physicochemical properties suggest that while the molecule may have challenges with aqueous solubility, its structural features are highly conducive to potent biological activity. The proposed synthetic route and experimental protocols offer a clear path forward for its synthesis and characterization. Further exploration of this and related compounds is warranted to fully elucidate their therapeutic potential.
References
-
U.S. Environmental Protection Agency. (2025, October 15). 2-Phenyl-1H-indole Properties. Retrieved from [Link]
-
PharmaCompass. (n.d.). 5-Bromoindole | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-(2-Pyridylmethyl)-1H-indole. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 3-(2-pyridin-4-yl-ethyl)-1H-indole. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 5-bromo- (CAS 10075-50-0). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Phenylindole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]
-
Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylindole. Retrieved from [Link]
-
OMICS International. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole, 2-phenyl-. Retrieved from [Link]
- Furukawa, N., et al. (n.d.). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ AND Es VALUES OF SEV*.
-
RSC Publishing. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Phenylindole CAS#: 948-65-2 [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]
- 10. 5-Bromoindole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
